Acetic acid, phenyl-, (4-(dimethylamino)-2,2-diphenyl-1-ethyl)pentyl ester, hydrochloride
CAS No.: 66967-59-7
Cat. No.: VC18462804
Molecular Formula: C29H36ClNO2
Molecular Weight: 466.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66967-59-7 |
|---|---|
| Molecular Formula | C29H36ClNO2 |
| Molecular Weight | 466.1 g/mol |
| IUPAC Name | [4,4-diphenyl-5-(2-phenylacetyl)oxyheptan-2-yl]-dimethylazanium;chloride |
| Standard InChI | InChI=1S/C29H35NO2.ClH/c1-5-27(32-28(31)21-24-15-9-6-10-16-24)29(22-23(2)30(3)4,25-17-11-7-12-18-25)26-19-13-8-14-20-26;/h6-20,23,27H,5,21-22H2,1-4H3;1H |
| Standard InChI Key | JNNDASMRVKYNFX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3.[Cl-] |
Introduction
Structural and Chemical Characterization
Molecular Architecture and Nomenclature
The compound’s systematic IUPAC name, [4,4-diphenyl-5-(2-phenylacetyl)oxyheptan-2-yl]-dimethylazanium chloride, reflects its intricate structure. Its molecular formula, , corresponds to a molecular weight of 466.1 g/mol. The core structure consists of a pentyl chain substituted with dimethylamino and diphenyl groups, esterified with phenylacetic acid, and stabilized as a hydrochloride salt. Key features include:
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Ester linkage: Enhances reactivity in nucleophilic acyl substitution reactions.
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Dimethylamino group: Facilitates hydrogen bonding and electrostatic interactions, critical for biological activity.
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Hydrochloride salt: Improves aqueous solubility and bioavailability compared to the free base .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.1 g/mol |
| CAS Number | 66967-59-7 |
| Solubility | Enhanced in polar solvents due to hydrochloride form |
Synthesis and Manufacturing Processes
Multi-Step Synthetic Pathways
The synthesis of this compound involves sequential transformations:
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Esterification: Phenylacetic acid reacts with pentanol derivatives under acidic conditions to form the ester backbone.
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Introduction of dimethylamino groups: Quaternary ammonium formation via alkylation of secondary amines, followed by purification to isolate the intermediate.
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Diphenyl group incorporation: Friedel-Crafts alkylation or Suzuki coupling reactions introduce aromatic substituents.
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Hydrochloride salt formation: Treatment with hydrochloric acid yields the final product, optimizing stability and solubility.
Optimization Challenges
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Solvent selection: Polar aprotic solvents (e.g., chlorobenzene) minimize side reactions during dimethylamino group introduction.
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Temperature control: Reactions often require elevated temperatures (140–145°C) to achieve acceptable yields, necessitating precise thermal management.
Table 2: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | HSO, reflux | 78–85 |
| Dimethylamination | Dimethylamine, KCO | 65–72 |
| Hydrochloride formation | HCl gas, EtO | >90 |
Chemical and Pharmaceutical Applications
Role in Organic Synthesis
The compound serves as a versatile building block in synthesizing complex molecules:
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Peptide mimetics: The ester group participates in amidification reactions, enabling peptide bond formation.
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Ligand design: The dimethylamino group coordinates transition metals, facilitating catalysis in cross-coupling reactions .
| Assay | IC (μM) | Target |
|---|---|---|
| RXRα antagonism | 2.17 ± 0.08 | HepG2 cells |
| DPPH radical scavenging | 8.39 ± 0.92 | Antioxidant activity |
Comparative Analysis with Structural Analogs
Functional Differences
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